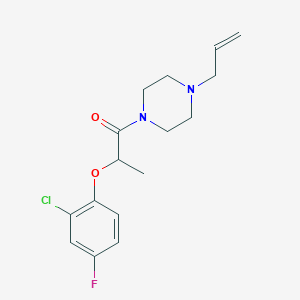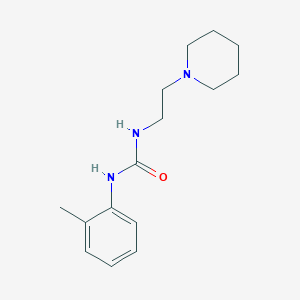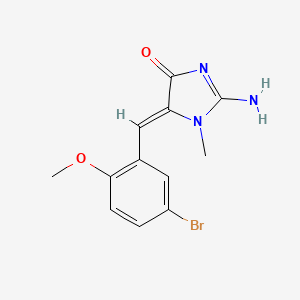![molecular formula C23H16ClNO3 B5475940 (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5475940.png)
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an oxazole ring, a phenyl group, and a chlorinated phenylmethoxy group, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-phenylmethoxybenzaldehyde and 2-phenyl-1,3-oxazol-5-one.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-chloro-2-phenylmethoxybenzaldehyde and 2-phenyl-1,3-oxazol-5-one. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted products.
Applications De Recherche Scientifique
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be compared with similar compounds such as:
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one: This compound differs by the presence of a methoxy group instead of a phenylmethoxy group.
(4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one: This compound has a bromo group instead of a chloro group.
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one: This compound features a methyl group instead of a phenyl group on the oxazole ring.
Propriétés
IUPAC Name |
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c24-19-11-12-21(27-15-16-7-3-1-4-8-16)18(13-19)14-20-23(26)28-22(25-20)17-9-5-2-6-10-17/h1-14H,15H2/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYDUFSSJPKNOS-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-4-biphenylyl)methyl]-3-piperidinol](/img/structure/B5475857.png)

![1'-[(2-methylpyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5475870.png)
![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]acetamide](/img/structure/B5475874.png)

![5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5475877.png)
![(3S*,4R*)-3-methoxy-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-amine](/img/structure/B5475887.png)
![6-{(Z)-2-[5-(4-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5475889.png)
![4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5475891.png)
![N-[2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5475894.png)
![1-{1-[2-(allyloxy)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5475901.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B5475923.png)
![2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one](/img/structure/B5475926.png)
